2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine
Description
Properties
IUPAC Name |
3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-4-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c14-17-13-15-8-10-6-3-5-9-4-1-2-7-11(9)12(10)16-13/h1-2,4,7-8H,3,5-6,14H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWSSYMZGXUKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=NC(=NC=C3C1)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901161676 | |
| Record name | 5H-Benzo[6,7]cyclohepta[1,2-d]pyrimidine, 2-hydrazinyl-6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901161676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1410821-11-2 | |
| Record name | 5H-Benzo[6,7]cyclohepta[1,2-d]pyrimidine, 2-hydrazinyl-6,7-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1410821-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Benzo[6,7]cyclohepta[1,2-d]pyrimidine, 2-hydrazinyl-6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901161676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cycloheptapyrimidine intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to meet industrial demands. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The hydrazino group participates in Schiff base formation with aldehydes and ketones. For example:
-
Reaction with aromatic aldehydes : Forms hydrazone derivatives under mild conditions (e.g., ethanol, reflux).
Example :This reaction is analogous to hydrazino-thienopyrimidine systems .
| Substrate (RCHO) | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | Hydrazone | EtOH, 80°C, 4h | ~65% | |
| 4-Nitrobenzaldehyde | Hydrazone | EtOH, 80°C, 6h | ~58% |
Cyclization Reactions
The hydrazino group facilitates ring-closing reactions to form fused heterocycles:
With orthoesters (e.g., triethyl orthoformate):
Forms triazolo-pyrimidine derivatives via cyclocondensation:
This reaction is optimized in acetic acid under reflux, yielding 70–85% for analogous systems .
With carbon disulfide (CS₂):
Produces thiadiazole derivatives in pyridine:
Yields for related compounds range from 50–65% .
Oxidation Reactions
The hydrazino group oxidizes to diazenium or azo compounds under controlled conditions:
-
With Pb(OAc)₄ or PhI(OAc)₂ : Forms azo-linked dimers or pyrimidine N-oxides .
Example :Yields for similar oxidations are 30–50% , with side products like resinification noted under harsh conditions .
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring undergoes substitution at position 4 or 7:
-
With alkyl halides : Forms N-alkylated derivatives in DMF/K₂CO₃ .
-
With aryl boronic acids : Suzuki coupling at position 7 (Pd catalysis) .
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | 4-Methyl-pyrimidine | DMF, K₂CO₃, 60°C, 8h | ~75% | |
| Phenylboronic acid | 7-Phenyl-pyrimidine | Pd(PPh₃)₄, DME, 100°C | ~60% |
Biological Activity-Driven Modifications
The compound’s anticancer potential has spurred derivatization:
Scientific Research Applications
2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s hydrazine group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine with structurally or functionally related compounds:
Industrial Applicability
The target compound’s gram-scale synthesis (98% yield) and low E-factor (0.02) make it industrially viable, unlike ZINC12151998 or cyclopenta[b]pyridines, which lack reported scalability.
Biological Activity
2-Hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on diverse research studies.
The compound has the following chemical characteristics:
- CAS Number : 1410821-11-2
- Molecular Formula : C12H14N4
- Molecular Weight : Approximately 218.27 g/mol
Synthesis
The synthesis of this compound typically involves cyclization reactions and the use of hydrazine derivatives. The detailed synthetic pathway is essential for understanding its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of hydrazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Evaluation Against Cancer Cell Lines : A series of hydrazinyl derivatives were synthesized and tested against multiple cancer cell lines including H460 (lung cancer), HT-29 (colorectal cancer), and MDA-MB-231 (breast cancer). Notably, compounds 5c and 5j showed IC50 values in the nanomolar range (0.07 µM and 0.05 µM respectively), indicating potent antiproliferative activity against H460 cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5c | 0.07 | H460 |
| 5j | 0.05 | H460 |
| - | 6.31 | HT-29 |
| - | 6.50 | MDA-MB-231 |
The mechanism by which these compounds exert their effects may involve:
- Inhibition of Key Kinases : Research indicates that some hydrazine derivatives act as selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a critical pathway in cancer cell proliferation . For example, compound F8 demonstrated an IC50 value of 0.14 nM against PI3Kα and induced apoptosis in U87-MG cells through mitochondrial membrane potential disruption.
Case Studies
- Study on Compound F8 : This compound was shown to significantly reduce tumor size in xenograft models without evident toxicity. It highlights the potential for selective targeting in cancer therapy .
- Comparative Analysis with Other Compounds : In comparative studies, certain derivatives displayed markedly higher activity than traditional chemotherapeutics, suggesting a promising avenue for drug development .
Q & A
What synthetic methodologies are recommended for preparing 2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine?
Basic
A high-pressure Q-tube-assisted cyclocondensation reaction is a robust approach. This method involves reacting benzosuberone derivatives with arylhydrazonals in acetic acid, catalyzed by ammonium acetate, under elevated pressure (e.g., 10–15 psi). The process achieves yields up to 98% and is scalable for gram-level production . Key steps include:
- Reagent optimization : Use a 1:1 molar ratio of benzosuberone to arylhydrazonal, with 1.5 equivalents of NH₄OAc.
- Solvent selection : Acetic acid ensures protonation of intermediates, while dioxane/DMF (2:1) facilitates crystallization.
- Green metrics : Atom economy (89.16%) and E-factor (<0.5) validate sustainability .
How can HPLC be employed to assess the purity of this compound and detect related impurities?
Basic
Adopt the HPLC protocol from the Brazilian Pharmacopoeia (Test 2):
- Column : C8-bonded silica (150 mm × 4.6 mm, 5 µm).
- Mobile phase : Isocratic elution with phosphate buffer (pH 3.0) and acetonitrile (75:25 v/v).
- Detection : UV at 254 nm.
- Runtime : 25–35 minutes at 1.0 mL/min flow rate.
This method resolves impurities like 4,8-dichloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, ensuring ≥98% purity .
What analytical techniques resolve contradictions in spectral data during structural elucidation?
Advanced
Contradictions in NMR or mass spectra often arise from tautomerism or solvent effects. Mitigate these by:
- 2D NMR : HSQC and HMBC correlations clarify proton-carbon connectivity, distinguishing hydrazino tautomers.
- X-ray crystallography : Obtain single-crystal data (e.g., CCDC 2188305) for unambiguous bond-length validation .
- DFT calculations : Compare experimental vs. computed IR spectra to confirm functional groups .
How can reaction conditions be optimized to enhance atom economy and scalability?
Advanced
Optimize using green chemistry principles:
- Catalyst-free synthesis : Avoid metal catalysts to reduce waste (e.g., NH₄OAc as a proton source) .
- Solvent recycling : Recover acetic acid via fractional distillation.
- Scale-up metrics : For 10 mmol reactions, maintain a 98% yield by increasing stirring rate (≥500 rpm) and using a jacketed reactor for temperature control (25–35°C) .
What in vitro models are suitable for evaluating anticancer activity of this compound?
Advanced
Screen against cancer cell lines using protocols from Behbehani et al. (2020):
- Cell lines : MCF-7 (breast) and A549 (lung) adenocarcinoma.
- Assay : MTT viability test (48–72 hr exposure, IC₅₀ calculation).
- Positive controls : Compare with doxorubicin or cisplatin.
Initial studies show IC₅₀ values <10 µM for select derivatives, suggesting apoptosis induction via caspase-3 activation .
How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Advanced
Compare with analogs like 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile:
- Functional groups : The hydrazino moiety enhances hydrogen bonding with kinase active sites (e.g., EGFR).
- Ring size : The benzo-cyclohepta scaffold increases lipophilicity (logP >3), improving blood-brain barrier penetration vs. smaller pyridines .
- Bioisosteres : Replace the pyrimidine ring with thieno[3,4-d]pyrimidine to modulate solubility .
What strategies address low yield in hydrazino-group functionalization reactions?
Advanced
Improve yields via:
- Protection-deprotection : Use Boc-anhydride to shield the hydrazino group during alkylation.
- Microwave assistance : Reduce reaction time from 12 hr to 30 min (e.g., 150 W, 100°C) .
- Solvent effects : Polar aprotic solvents (DMF or DMSO) stabilize transition states in SN2 reactions .
How can computational tools predict metabolic stability of this compound?
Advanced
Use in silico ADME platforms:
- CYP450 metabolism : Predict oxidation sites with StarDrop or Schrödinger.
- Metabolite ID : Simulate Phase I/II transformations using GLORYx or MetaSite.
- Plasma stability : Molecular dynamics (MD) simulations in GROMACS assess hydrolysis susceptibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
